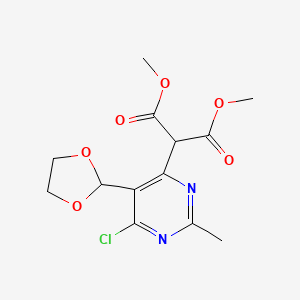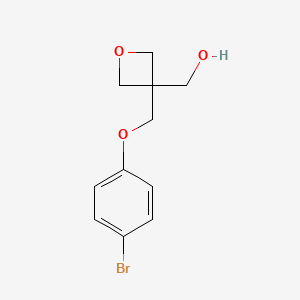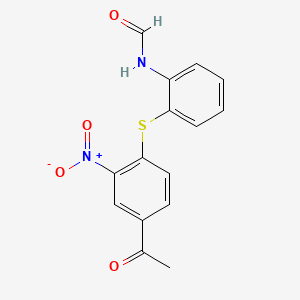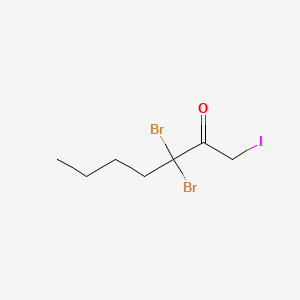
Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 . This compound is characterized by its unique structure, which includes two pyridine rings connected by a 1,4-phenylenedicarbonyl linker. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . Industrial production methods often involve catalytic reduction reactions employing milder reducing reagents such as boranes and silanes .
Analyse Des Réactions Chimiques
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong inorganic reductants, boranes, and silanes . Major products formed from these reactions include N-H 1,4-dihydropyridine derivatives, which are important in medicinal chemistry and as reducing agents .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to various heterocyclic compounds and as a ligand in coordination chemistry . Its derivatives have shown promising results in antibacterial, antiviral, and anticancer activities . In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .
Mécanisme D'action
The mechanism of action of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets and pathways in biological systems. It acts as a versatile ligand, forming complexes with various metal ions and influencing biochemical pathways . Its bioactivity is attributed to its ability to undergo nucleophilic and electrophilic substitution reactions, which are essential for its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds such as Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) . While both compounds share a similar pyridine structure, the position of the phenylenedicarbonyl linker differentiates them. This structural difference can influence their chemical reactivity and biological activity. Other similar compounds include various substituted pyridines and dihydropyridines, which also exhibit diverse applications in chemistry and medicine .
Propriétés
Numéro CAS |
52881-77-3 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
[4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |
Clé InChI |
KVGHIVIGUCJBQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)





